molecular formula C19H14N4O3S2 B11648782 (2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

(2E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No.: B11648782
M. Wt: 410.5 g/mol
InChI Key: IWWGTGPIYHZOOW-NTCAYCPXSA-N
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Description

(2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-[(1,3-thiazol-2-yl)sulfamoyl]aniline with 2-cyano-3-phenylacryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with proteins involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Semiconductor materials: Compounds with similar structural features used in electronic applications.

Uniqueness

(2E)-2-CYANO-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PROP-2-ENAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring and sulfamoyl group are particularly noteworthy, as they contribute to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C19H14N4O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-2-cyano-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H14N4O3S2/c20-13-15(12-14-4-2-1-3-5-14)18(24)22-16-6-8-17(9-7-16)28(25,26)23-19-21-10-11-27-19/h1-12H,(H,21,23)(H,22,24)/b15-12+

InChI Key

IWWGTGPIYHZOOW-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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